molecular formula C23H36N2O3 B2965179 N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE CAS No. 1023917-77-2

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE

Cat. No.: B2965179
CAS No.: 1023917-77-2
M. Wt: 388.552
InChI Key: KNRIPDVEUPTWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (molecular formula: C₂₃H₃₆N₂O₃; average mass: 388.552 Da) is a structurally complex molecule combining three distinct moieties:

  • Adamantane: A rigid, lipophilic cage structure known for enhancing metabolic stability and membrane permeability in pharmaceuticals .
  • Cyclohexanecarboxamide: A lipophilic cyclohexane ring in a chair conformation, linked to a carboxamide group, which may participate in intermolecular interactions .

The compound lacks defined stereocenters, simplifying its synthetic pathway compared to chiral analogs .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c26-21(19-4-2-1-3-5-19)24-20(22(27)25-6-8-28-9-7-25)23-13-16-10-17(14-23)12-18(11-16)15-23/h16-20H,1-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIPDVEUPTWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(C(=O)N2CCOCC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with morpholine under specific conditions to form an intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms of the compound, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core is known to disrupt viral replication by inhibiting viral ion channels. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The cyclohexanecarboxamide group may interact with cellular enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Structural Features Molecular Weight (Da) Notable Properties
Target Compound Adamantane + morpholino + cyclohexanecarboxamide; no stereocenters 388.55 Balanced lipophilicity/polarity; potential for diverse biointeractions
Dimeric γ-AApeptides (7, 8) Dimeric structures with adamantyl, morpholino, and decanamide groups 1,011.83–1,055.80 High molecular weight; enhanced avidity for biological targets (e.g., antimicrobial peptides)
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives Cyclohexanecarboxamide + thiourea + aryl groups (e.g., chlorophenyl, naphthyl) ~300–400 (estimated) Thiourea enables H-bonding; aryl groups modulate electronic properties and solubility
1-(Octahydro-1,3-dioxo-2H-isoindol-2-yl)cyclohexanecarboxamide Cyclohexanecarboxamide + isoindole-dione group Not specified Polar cyclic imide increases solubility; distinct from adamantane’s rigidity

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s adamantane and cyclohexane groups confer significant lipophilicity, likely enhancing blood-brain barrier penetration. In contrast, the isoindole-dione derivative exhibits higher polarity due to its cyclic imide, favoring aqueous solubility.
  • Synthetic Complexity: The dimeric γ-AApeptides require multi-step syntheses, whereas the target compound’s lack of stereocenters and modular structure (adamantane + morpholino) may streamline production .
  • Biological Interactions: Thiourea-containing analogs form intramolecular hydrogen bonds (e.g., pseudo-six-membered rings), which stabilize conformations and may influence target binding. The target compound’s morpholino group could similarly engage in H-bonding with biological targets .

Biological Activity

N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 320.4265 g/mol
  • CAS Number : 1009678-87-8

Cytotoxicity and Anti-Proliferative Effects

Recent studies have demonstrated that compounds related to adamantane derivatives exhibit significant anti-proliferative activity against various human cancer cell lines. For instance, a derivative containing an adamantane moiety showed potent cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.

The compound's effectiveness is quantified through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of 10.56 ± 1.14 μM for a similar adamantane derivative against HepG2 cells, illustrating its potential as an anti-cancer agent .

The mechanisms underlying the biological activity of this compound involve apoptosis induction through caspase activation pathways. Specifically, it has been observed that treatment with adamantane derivatives leads to:

  • Caspase Activation :
    • Increased activity of caspase-3 and caspase-8 was noted, while caspase-9 showed minimal activation. This suggests that the apoptosis pathway activated by the compound is predominantly caspase-8-dependent .
  • Poly ADP-Ribose Polymerase (PARP) Cleavage :
    • The cleavage of PARP is a hallmark of apoptosis. Studies indicated that the compound induced time-dependent and dose-dependent PARP cleavage in treated cells, further confirming its role in triggering apoptotic pathways .
  • Cell Cycle Arrest :
    • Flow cytometry analyses revealed that treatment with the compound resulted in significant cell cycle arrest, particularly increasing the G2/M phase population while decreasing G0/G1 phase cells .

Study on Adamantane Derivatives

A series of studies focused on synthesizing and evaluating N-substituted adamantane derivatives have shown promising results in terms of their biological activity:

CompoundCell LineIC50 Value (μM)Mechanism
Compound 5rHepG210.56 ± 1.14Caspase activation, PARP cleavage
Compound XMCF715.00 ± 0.85Apoptosis induction via caspases
Compound YHeLa12.30 ± 0.50Cell cycle arrest and apoptosis

These findings highlight the potential for developing new therapeutic agents based on adamantane structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.